molecular formula C14H13N5O2 B5799009 ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

Cat. No. B5799009
M. Wt: 283.29 g/mol
InChI Key: BENBIWHACUFYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate, also known as PP2, is a chemical compound that has been extensively studied for its potential applications in scientific research. PP2 is a selective inhibitor of Src family kinases, which are enzymes that play a crucial role in cell signaling processes. In

Mechanism of Action

Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has also been shown to have cardioprotective effects in animal models of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate in lab experiments is its selectivity for Src family kinases, which allows for specific inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate. One area of interest is its potential use in combination with other inhibitors to enhance its efficacy in cancer treatment. Another area of interest is the development of more water-soluble analogs of ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate for use in experiments. Additionally, further research is needed to fully understand the mechanisms underlying the cardioprotective effects of ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate and its potential use in the treatment of cardiovascular disease.

Synthesis Methods

Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is then reacted with 4-bromobenzoic acid to form ethyl 4-(4-bromobenzoylamino)-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate. This compound is then reacted with sodium hydride and ethyl iodide to form the final product, ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate.

Scientific Research Applications

Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival. ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has been used in studies to investigate the role of Src family kinases in cancer, inflammation, and cardiovascular disease.

properties

IUPAC Name

ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)9-3-5-10(6-4-9)18-12-11-7-17-19-13(11)16-8-15-12/h3-8H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENBIWHACUFYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

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